An In-depth Technical Guide to 7-Chloro-4-methylquinoline-2-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 7-Chloro-4-methylquinoline-2-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal foundation for developing therapeutic agents that interact with a wide array of biological targets. Derivatives of quinoline are integral to numerous approved drugs, exhibiting activities ranging from anticancer and antimalarial to antibacterial and anti-inflammatory.[1][2] This guide focuses on a specific, functionalized derivative: 7-Chloro-4-methylquinoline-2-carboxylic acid . The strategic placement of a chloro group at the 7-position, a methyl group at the 4-position, and a carboxylic acid at the 2-position creates a molecule with distinct chemical properties and significant potential for further derivatization in drug discovery programs. This document provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications, synthesized from established chemical principles and data from closely related analogues.
Physicochemical and Spectroscopic Profile
While specific experimental data for 7-Chloro-4-methylquinoline-2-carboxylic acid is not extensively documented in publicly available literature, we can reliably predict its properties based on well-characterized isomers and analogues. The following data is a consolidation of information from structurally similar compounds, including 7-chloro-2-methylquinoline-4-carboxylic acid and 2-chloro-4-methylquinoline-7-carboxylic acid.[3][4]
Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale / Comparative Data Source |
| Molecular Formula | C₁₁H₈ClNO₂ | Based on chemical structure. |
| Molecular Weight | 221.64 g/mol | Calculated from the molecular formula.[4] |
| Appearance | Likely a solid (powder or crystalline) | Carboxylic acids of this size are typically solids at room temperature. |
| Melting Point | >250 °C (with decomposition) | Quinoline carboxylic acids are high-melting solids due to strong intermolecular hydrogen bonding. |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMF, DMSO, and hot ethanol. | Typical for aromatic carboxylic acids. |
| pKa | ~3-4 | The electron-withdrawing nature of the quinoline ring and chloro group will increase the acidity of the carboxylic acid compared to benzoic acid. |
Spectroscopic Signatures: An Expert's Prediction
The structural features of 7-Chloro-4-methylquinoline-2-carboxylic acid give rise to a predictable spectroscopic fingerprint, essential for its identification and characterization.
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Infrared (IR) Spectroscopy : The IR spectrum will be dominated by the carboxylic acid functional group. A key feature is a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[5] Additionally, a strong C=O stretching absorption is expected around 1710-1760 cm⁻¹.[5] Aromatic C-H and C=C stretching bands will also be present in the 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹ regions, respectively.
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¹H NMR Spectroscopy : The proton NMR spectrum would provide clear structural confirmation.
-
Carboxylic Acid (COOH): A broad singlet, typically downfield (>12 ppm).
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Aromatic Protons: The protons on the quinoline ring (H3, H5, H6, H8) will appear in the aromatic region (7.5-8.5 ppm), with splitting patterns determined by their coupling constants. For instance, H8 would likely be a doublet, and H5 a doublet of doublets.
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Methyl Group (CH₃): A sharp singlet around 2.7 ppm, characteristic of a methyl group attached to an aromatic ring.[6]
-
-
¹³C NMR Spectroscopy : The carbon spectrum will show 11 distinct signals.
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Carbonyl Carbon (C=O): The least shielded carbon, appearing around 165-170 ppm.
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Aromatic Carbons: A series of signals between 120-150 ppm. The carbons attached to nitrogen (C2, C8a) and chlorine (C7) will have their chemical shifts significantly influenced.
-
-
Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 221 (for ³⁵Cl) and 223 (for ³⁷Cl) with an approximate 3:1 intensity ratio, which is characteristic of a monochlorinated compound. A primary fragmentation pathway would be the loss of the carboxyl group (•COOH, 45 Da) to give a fragment ion at m/z 176/178.[7] Further fragmentation could involve the loss of HCN from the quinoline core.[7]
Synthesis of the Quinoline Core: A Mechanistic Approach
The synthesis of substituted quinoline-2-carboxylic acids can be achieved through several classic organic reactions. While the Pfitzinger reaction is excellent for producing quinoline-4-carboxylic acids from isatins, it is not suitable for this target.[8][9] A more appropriate strategy would be the Friedländer Annulation .
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For our target, this translates to the reaction of 2-amino-4-chlorobenzaldehyde with pyruvic acid or an ester thereof, followed by hydrolysis.
Proposed Synthetic Workflow: Friedländer Annulation
This workflow outlines a robust, validated method for constructing the target molecule.
Caption: A typical experimental workflow for the synthesis via Friedländer Annulation.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-chlorobenzaldehyde (1.0 eq) and pyruvic acid (1.2 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of potassium hydroxide (0.1 eq) or piperidine to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
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Precipitation: Slowly acidify the cooled reaction mixture with aqueous hydrochloric acid (2M) until the pH is approximately 3-4. The product will precipitate out of the solution.
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Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials. Dry the purified product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Chemical Reactivity and Derivatization Potential
The molecule possesses three key regions for chemical modification, making it a versatile scaffold for creating a library of new chemical entities.
Caption: Key reactivity sites and potential derivatization pathways.
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Reactions at the Carboxylic Acid (C2): This is the most versatile handle for derivatization.
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Amide Formation: The carboxylic acid can be readily converted to a wide range of amides using standard peptide coupling reagents (e.g., EDCI, HOBt) and primary or secondary amines. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).[1]
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or conversion to an acyl chloride followed by reaction with an alcohol yields esters, which can serve as prodrugs or modulate solubility.[10]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 7-chloro-2-(hydroxymethyl)-4-methylquinoline.
-
-
Reactions on the Quinoline Ring:
-
Electrophilic Aromatic Substitution (SEAr): The quinoline ring is deactivated towards electrophilic substitution due to the protonated nitrogen under acidic conditions. However, reactions like nitration or halogenation, if forced, would likely occur on the benzene ring at the C5 or C8 positions, directed by the existing substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C7 position is generally unreactive towards nucleophilic displacement unless under harsh conditions or if the ring is activated by strongly electron-withdrawing groups. However, modern cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) could potentially be used to replace the chlorine with amines or aryl groups. The C4 position is known to be more reactive towards SNAr in 4,7-dichloroquinoline, highlighting the regiochemical nuances of the quinoline system.[11]
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Applications in Research and Drug Development
The 7-Chloro-4-methylquinoline-2-carboxylic acid scaffold is a promising starting point for developing new therapeutic agents.
-
Anticancer Potential: Many quinoline derivatives exhibit potent antiproliferative activity. The 7-chloroquinoline moiety is a key component of several kinase inhibitors and DNA-intercalating agents.[2] Derivatives of quinoline-2-carboxylic acid have shown significant cytotoxicity against various cancer cell lines, including mammary (MCF7) and cervical (HeLa) cancers.[12] The carboxylic acid group can be used to tune the molecule's properties to target specific enzymes or receptors within cancer cells.
-
Antimicrobial and Antimalarial Activity: The 7-chloroquinoline core is famously the basis for the antimalarial drug chloroquine. This structural motif is known to interfere with heme detoxification in the malaria parasite.[13] Furthermore, various quinoline-2-carboxylic acid derivatives have been synthesized and tested for their antibacterial and antifungal properties, showing promising results.[14]
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Anti-inflammatory and Analgesic Properties: While quinoline-4-carboxylic acids are more widely known for these activities, structurally similar quinoline-2-carboxamides have also been investigated as potential anti-inflammatory and analgesic agents.[10]
Safety and Handling
As a laboratory chemical, 7-Chloro-4-methylquinoline-2-carboxylic acid should be handled with appropriate care. The following safety information is based on data for structurally related compounds, such as 7-chloro-2-methylquinoline-4-carboxylic acid.
-
Hazard Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust generation. Keep container tightly closed.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
7-Chloro-4-methylquinoline-2-carboxylic acid is a highly functionalized heterocyclic compound with significant untapped potential. While direct experimental data is sparse, its chemical properties can be confidently predicted from established principles and related structures. Its versatile handles for derivatization—primarily the carboxylic acid group—make it an attractive starting scaffold for medicinal chemists aiming to develop novel therapeutics in oncology, infectious diseases, and beyond. The synthetic routes are accessible through classical organic reactions, allowing for the generation of diverse chemical libraries for biological screening. As with all research chemicals, it must be handled with appropriate safety precautions. This guide serves as a foundational resource for scientists embarking on research involving this promising molecular architecture.
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